CID 78060501
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Overview
Description
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is a chemical compound with the molecular formula C_12H_28Cl_2Si_2 It is a type of organosilicon compound, which means it contains silicon atoms bonded to carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] typically involves the reaction of butyl(chloromethyl)silane with ethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2 Butyl(chloromethyl)silane} + \text{Ethylene} \rightarrow \text{(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane]} ]
The reaction conditions often include the use of a catalyst to facilitate the reaction and control the temperature and pressure to optimize the yield.
Industrial Production Methods
In an industrial setting, the production of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] may involve large-scale reactors and continuous flow processes to ensure efficient production. The use of advanced techniques such as electron-beam physical vapor deposition (EBPVD) can also be employed to enhance the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.
Substitution: The chloromethyl groups can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, methyl-substituted silanes, and various substituted silanes depending on the specific reagents and conditions used.
Scientific Research Applications
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of silicon-based biomaterials and as a component in drug delivery systems.
Medicine: Research is ongoing into its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] involves its interaction with various molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of new bonds and the modification of the compound’s structure. This reactivity is crucial for its applications in synthesis and material science. The silicon atoms in the compound can also form strong bonds with oxygen, making it useful in the formation of siloxane linkages in silicone materials .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Trichlorosilane: A silicon compound with three chlorine atoms, used in the production of high-purity silicon for electronics.
Tetramethylsilane: A silicon compound with four methyl groups, used as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Uniqueness
(Ethane-1,2-diyl)bis[butyl(chloromethyl)silane] is unique due to its specific structure, which includes both silicon and chloromethyl groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Its ability to form strong bonds with both carbon and oxygen atoms distinguishes it from other similar compounds and enhances its utility in material science and industrial applications.
Properties
Molecular Formula |
C12H26Cl2Si2 |
---|---|
Molecular Weight |
297.41 g/mol |
InChI |
InChI=1S/C12H26Cl2Si2/c1-3-5-7-15(11-13)9-10-16(12-14)8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
QYMWAUOUGUDZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](CC[Si](CCCC)CCl)CCl |
Origin of Product |
United States |
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